N1-(2-chlorobenzyl)-N2-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide
Description
Its core oxalamide moiety is shared with compounds used in diverse applications, including flavor enhancers (e.g., S336 ) and pharmaceuticals (e.g., kinase inhibitors and CD4-mimetics ). The compound’s unique substituents—a 2-chlorobenzyl group and a dimethylamino-indolyl ethyl chain—impart distinct physicochemical properties, which may influence solubility, bioavailability, and target binding. This article compares its structure, synthesis, and functional attributes with analogous oxalamide derivatives.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN4O2/c1-26(2)20(17-14-27(3)19-11-7-5-9-16(17)19)13-25-22(29)21(28)24-12-15-8-4-6-10-18(15)23/h4-11,14,20H,12-13H2,1-3H3,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZRCBLVBEFVTPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)C(=O)NCC3=CC=CC=C3Cl)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-chlorobenzyl)-N2-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes an indole moiety, a chlorobenzyl group, and an oxalamide linkage. The presence of these functional groups contributes to its biological activity.
- Molecular Formula : C19H22ClN3O2
- Molecular Weight : 359.85 g/mol
Target Receptors and Pathways
Indole derivatives, such as this compound, are known to interact with various biological targets, including:
- Serotonin Receptors : These compounds often exhibit affinity for serotonin receptors, influencing mood and behavior.
- Kinase Inhibition : They may inhibit specific kinases involved in cancer cell proliferation.
- Antioxidant Activity : Indoles can scavenge free radicals, providing protective effects against oxidative stress.
Biological Activities
The biological activities associated with this compound include:
- Anticancer : Exhibits cytotoxic effects against various cancer cell lines.
- Antimicrobial : Demonstrates activity against bacteria and fungi.
- Anti-inflammatory : Reduces inflammation in cellular models.
Case Studies and Research Findings
- Anticancer Activity :
-
Antimicrobial Properties :
- Research indicated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic for bacterial infections.
-
Anti-inflammatory Effects :
- In vitro assays showed that this compound reduced the production of pro-inflammatory cytokines in activated macrophages.
Synthesis Methods
The synthesis of this compound involves several steps:
- Formation of Indole Moiety : The indole ring is synthesized using Fischer indole synthesis.
- Alkylation : The indole derivative is alkylated with a suitable ethylating agent to introduce the 2-(1H-indol-3-yl)ethyl group.
- Oxalamide Linkage Formation : The final step involves reacting the indole derivative with oxalyl chloride and 2-chlorobenzylamine to form the oxalamide linkage .
Comparison with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N1-(2-benzyl)-N2-(dimethylamino)-oxalamide | Lacks chlorobenzyl | Lower anticancer activity |
| N1-(2-fluorobenzyl)-N2-(dimethylamino)-oxalamide | Contains fluorobenzyl | Different binding affinity |
The unique combination of the indole moiety and chlorobenzyl group in N1-(2-chlorobenzyl)-N2-(dimethylamino)-oxalamide may confer distinct biological properties compared to similar compounds.
Comparison with Similar Compounds
Structural Analogues
The oxalamide scaffold is versatile, with substituents dictating functional roles. Key analogues include:
Structural Insights :
- Bioactivity: Indole and dimethylamino groups in the target compound suggest CNS or kinase-targeting applications, akin to indole-containing kinase inhibitors (e.g., ’s ALK/EGFR inhibitors) .
- Metal Coordination: Unlike ’s Zn-coordinated oxalamide complex, the target lacks hydroxyl or vinyl groups for direct metal binding, but its dimethylamino group may weakly chelate .
Pharmacological and Functional Profiles
- S336 : Demonstrated safety in rodents and regulatory approval (FEMA 4233) as a flavor enhancer. Its pyridyl group may contribute to receptor binding in taste modulation .
- BNM-III-170 : Shows efficacy in enhancing vaccine responses against HIV, highlighting the oxalamide’s adaptability in antiviral design .
Toxicity and Regulatory Status
Q & A
Q. What are the optimal synthetic conditions for preparing N1-(2-chlorobenzyl)-N2-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide?
- Methodological Answer : The compound is synthesized via a multi-step reaction. A key intermediate (e.g., oxalamide precursor) is prepared by reacting chloroacetyl chloride with a triethylamine base in 1,4-dioxane at 10°C, followed by dropwise addition of the indole-derived amine. Recrystallization from chloroform is critical for purification. Yield optimization requires strict temperature control (±2°C) and stoichiometric precision (e.g., 1:4.8 molar ratio of precursor to chloroacetyl chloride). Reaction monitoring via TLC (silica gel, ethyl acetate/hexane) ensures intermediate stability .
Q. Which spectroscopic techniques are most reliable for structural confirmation of this oxalamide derivative?
- Methodological Answer : Combine 1H/13C-NMR to confirm proton environments (e.g., indole NH at δ 10.2–10.8 ppm, dimethylamino CH3 at δ 2.2–2.5 ppm) and quaternary carbons. FT-IR identifies key functional groups: β-lactam C=O (~1740 cm⁻¹), oxalamide N-H (~3300 cm⁻¹), and C-Cl (~650 cm⁻¹). Discrepancies in peak splitting (e.g., indole C-H vs. aromatic protons) require DEPT-135 or HSQC for resolution .
Q. What safety precautions are recommended for handling this compound?
- Methodological Answer : While direct hazard data is limited, structurally similar indole derivatives (e.g., (S)-2-amino-3-(1H-indol-3-yl)-N-phenylpropanamide) show no acute toxicity but require standard PPE: nitrile gloves, lab coats, and fume hood use. Avoid inhalation of recrystallization solvents (chloroform, dioxane). Store in amber vials at –20°C to prevent photodegradation .
Q. How can solubility challenges during purification be addressed?
- Methodological Answer : Use mixed-solvent systems: Chloroform/methanol (9:1) for initial recrystallization. For stubborn precipitates, gradient heating (40–60°C) in DMF/ethanol (1:3) improves dissolution. Centrifugation (10,000 rpm, 10 min) removes insoluble byproducts. Solubility parameters (Hansen solubility sphere) can guide solvent selection .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?
- Methodological Answer : Single-crystal X-ray diffraction (296 K, Mo-Kα radiation) resolves bond angles (e.g., C7–N1–C6 = 106.26°) and torsion angles (e.g., C7–N1–C6–C1 = 0.42°). For Z/E isomerism in hydrazine-carbothioamide derivatives, compare experimental data (e.g., S1–C9–N3 = 117.66°) with DFT-optimized structures .
Q. What strategies are recommended for evaluating potential biological activity?
- Methodological Answer : Prioritize in silico docking (AutoDock Vina) against targets like β-tubulin (indole derivatives inhibit microtubule assembly). Follow with in vitro assays :
Q. How should contradictory NMR data (e.g., missing proton signals) be troubleshooted?
- Methodological Answer : Missing NH signals may indicate exchange broadening. Use DMSO-d6 as solvent to slow proton exchange. For overlapping peaks, apply COSY or NOESY to identify coupling networks. Compare experimental 13C shifts with computed values (GIAO method, B3LYP/6-31G*) to assign ambiguous carbons .
Q. What functionalization routes enhance reactivity for SAR studies?
- Methodological Answer :
- N-Alkylation : React with iodomethane (K2CO3, DMF, 60°C) to modify dimethylamino groups.
- Indole C3 substitution : Electrophilic substitution (e.g., Vilsmeier-Haack formylation) introduces aldehydes for click chemistry.
Monitor regioselectivity via LC-MS and optimize using Pd-catalyzed cross-coupling (Suzuki-Miyaura for aryl halides) .
Q. Can computational models predict metabolic stability?
- Methodological Answer : Use ADMET Predictor or SwissADME to estimate CYP450 metabolism (e.g., 3A4/2D6 liability). QSAR models trained on indole-oxalamide datasets identify metabolic hotspots (e.g., methylindole groups reduce clearance). Validate with microsomal assays (human liver microsomes, NADPH cofactor) .
Q. How does pH affect the compound’s stability in aqueous buffers?
- Methodological Answer :
Conduct accelerated stability studies (25–40°C, pH 1–9). Use HPLC-UV (λ = 254 nm) to track degradation products. Oxalamides are prone to hydrolysis at pH > 8; buffer with 0.1 M citrate (pH 5.0) for long-term storage. LC-MS/MS identifies hydrolyzed fragments (e.g., chlorobenzylamine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
